1-(4-Bromophenyl)-3-methylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNNVHWAUQVTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675189 | |
| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98946-73-7 | |
| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 4 Bromophenyl 3 Methylpyrazole and Its Derivatives
Conventional Synthetic Routes
Conventional methods for the synthesis of pyrazole (B372694) cores, including 1-(4-bromophenyl)-3-methylpyrazole, have historically relied on the cyclization of bifunctional starting materials. These routes are well-established and widely used due to their reliability and the accessibility of the required precursors.
Cyclocondensation Reactions involving Hydrazines and Carbonyl Compounds
The most classic and fundamental approach to pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dicarbonyl or equivalent functionality. The (4-bromophenyl)hydrazine (B1265515) serves as the key N-N building block for introducing the substituted phenyl group at the N1 position of the pyrazole ring.
The reaction of (4-bromophenyl)hydrazine with a 1,3-diketone is a direct and highly effective method for constructing the 1-aryl-3-methylpyrazole system. The quintessential precursor for the 3-methylpyrazole (B28129) moiety is acetylacetone (B45752) (pentane-2,4-dione). The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Research has shown that this condensation can be carried out under various conditions, including at room temperature in solvents like N,N-dimethylacetamide, to achieve high yields. mdpi.com
Table 1: Synthesis of Pyrazoles via 1,3-Diketone Condensation
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | Room Temperature | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | mdpi.com |
| Ketones / Acid Chlorides | Hydrazine | Lithium bases / Toluene | In situ | Pyrazoles | Good | organic-chemistry.org |
An alternative and widely used conventional route involves the reaction of chalcones (α,β-unsaturated ketones) with (4-bromophenyl)hydrazine. ijpbs.com Chalcones are readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative. For the target molecule, a chalcone (B49325) derived from acetophenone would be reacted with (4-bromophenyl)hydrazine.
The reaction mechanism involves the Michael addition of the hydrazine to the β-carbon of the chalcone, followed by cyclization and oxidation to form the stable pyrazole ring. Often, the reaction initially yields a pyrazoline intermediate, which can be subsequently oxidized in situ or in a separate step to the corresponding pyrazole. nih.govresearchgate.net The reaction is commonly carried out by refluxing the reactants in a solvent like acetic acid or ethanol (B145695). ijpbs.comresearchgate.net The use of a base like potassium carbonate in ethanol has also been reported to facilitate the reaction. researchgate.net
Table 2: Synthesis of Pyrazolines/Pyrazoles from Chalcones and Hydrazine
| Chalcone | Hydrazine Derivative | Solvent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Substituted Chalcone | Hydrazine Hydrate | Acetic Acid | Reflux, 6 hrs | Pyrazoline derivative | ijpbs.com |
| 1,3-Diphenyl-2-propen-1-ones | N-Phenylhydrazine | Ethanol / K₂CO₃ | Reflux | 1,3,5-Triphenylpyrazole derivative | researchgate.net |
| Substituted Chalcone | Hydrazine Hydrate | Ethanol / NaOH | Reflux, 4 hrs | Pyrazoline derivative | core.ac.uk |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrazole derivatives. nih.gov These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. semanticscholar.org
A notable example is the four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov By selecting the appropriate starting materials, this approach can be adapted for the synthesis of densely functionalized pyrazoles. For instance, a one-pot, three-component procedure can be employed by condensing an aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another efficient MCR involves the reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to produce complex spiro-pyrazole derivatives. thieme-connect.de
Table 3: Multicomponent Synthesis of Pyrazole Derivatives
| Components | Solvent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| (Hetaryl)aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water / Taurine | 80 °C, 2 hrs | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Aromatic Aldehydes, Tosylhydrazine, Terminal Alkynes | Not specified | One-pot | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly utilizes catalytic methods to enhance reaction efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from the development of transition metal-catalyzed reactions.
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for forming the pyrazole ring or for modifying precursors. Palladium and copper catalysts are particularly prominent in this area.
A significant strategy involves the palladium-catalyzed Sonogashira coupling of a (hetero)aryl iodide with an alkyne, such as propargyl aldehyde diethyl acetal (B89532). semanticscholar.org The resulting alkynyl intermediate can then undergo in situ acetal cleavage and subsequent cyclocondensation with hydrazine to afford the 3-aryl-1H-pyrazole. semanticscholar.org This method provides a convergent and flexible route to the desired products.
Copper-catalyzed condensation reactions also provide an efficient, acid-free pathway to pyrazoles at room temperature, shortening reaction times. organic-chemistry.org Furthermore, palladium catalysts are instrumental in four-component coupling reactions involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to generate pyrazole derivatives. organic-chemistry.org
The bromine atom on the phenyl ring of the target molecule also serves as a handle for further functionalization via transition metal-catalyzed cross-coupling reactions. For example, the Suzuki cross-coupling reaction, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0), can be used to couple the bromo-substituted pyrazole with various aryl boronic acids, demonstrating the synthetic utility of the "bromo" group for creating a library of derivatives. mdpi.com
Table 4: Transition Metal-Catalyzed Synthesis of Pyrazole Derivatives
| Reaction Type | Catalyst | Key Reactants | Product | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Tetrakis(triphenylphosphine)palladium(0) | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acid | Arylated pyrazine-2-carboxamide derivatives | mdpi.com |
| Sonogashira Coupling / Cyclocondensation | Pd/Cu | (Hetero)aryl iodides, Propynal diethylacetal, Hydrazine | 3-(Hetero)aryl-1H-pyrazoles | semanticscholar.org |
| Condensation | Copper catalyst | 1,3-Diketone, Hydrazine | Pyrazoles | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These methods offer mild reaction conditions and broad substrate scope, making them highly valuable in organic synthesis. arkat-usa.org
A notable application is the Suzuki cross-coupling reaction, which has been employed for the arylation of pyrimidine (B1678525) derivatives. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been coupled with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst to produce novel pyrimidine analogs. mdpi.com The optimization of this reaction revealed that good yields were obtained with 5 mol % of the palladium catalyst in the presence of K₃PO₄ as a base and 1,4-dioxane (B91453) as the solvent. mdpi.com It was also observed that electron-rich boronic acids generally provided better yields. mdpi.com
Another significant palladium-catalyzed reaction is the amination of unprotected bromo-1H-pyrazoles. An efficient method utilizes a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. mit.edu This system facilitates the coupling of 4- and 3-bromo-1H-pyrazoles with a range of aliphatic, aromatic, and heteroaromatic amines under mild conditions, affording the corresponding aminopyrazoles in moderate to excellent yields. mit.edu
The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has also been achieved through Suzuki cross-coupling reactions. nih.gov In this multi-step synthesis, the initial imine formation is followed by a palladium-catalyzed coupling with different boronic acids, leading to both monosubstituted and disubstituted products. nih.gov
Below is a table summarizing the conditions for palladium-catalyzed Suzuki coupling reactions for the synthesis of pyrimidine derivatives.
| Entry | Aryl Boronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 70 |
| 2 | Phenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | Not specified |
| 4 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | Not specified |
Data sourced from a study on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives. mdpi.com
Copper-Catalyzed Oxidative Coupling Reactions
While specific examples for the direct synthesis of this compound using copper-catalyzed oxidative coupling were not found in the provided search results, copper catalysts are known to be effective in the synthesis of N-arylpyrazoles. For example, N-phenyl-3,5-dimethylpyrazole can be prepared by the reaction of 3,5-dimethylpyrazole (B48361) with phenylboronic acid in the presence of copper acetate and pyridine. arkat-usa.org This reaction proceeds over two days under dry air, and the product can be purified by flash chromatography. arkat-usa.org
Silver-Mediated Cycloaddition Reactions
Information regarding silver-mediated cycloaddition reactions for the specific synthesis of this compound was not available in the provided search results. However, 1,3-dipolar cycloaddition reactions are a common method for synthesizing pyrazoline and pyrazole derivatives. For instance, a new class of polysubstituted 3-pyrazolyl-2-pyrazolines has been synthesized by reacting 4-cyanopyrazole-5-nitrile imine with various dipolarophiles, demonstrating excellent regio- and stereoselectivity. semanticscholar.org
Lewis Acid Catalysis
Lewis acid catalysis is a versatile strategy in organic synthesis. A citric acid-catalyzed Paal-Knorr reaction has been successfully used to synthesize a derivative, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. nih.gov This method involves the reaction of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine with acetonylacetone under mild conditions, utilizing stoichiometric amounts of reactants, an environmentally friendly solvent, and a non-toxic, biodegradable organocatalyst. nih.gov
Furthermore, Lewis acids have been shown to be crucial in catalyzing reactions like the Povarov cationic reaction for the synthesis of N-propargyl-1,2,3,4-tetrahydroquinolines. rsc.org Theoretical studies have demonstrated that the presence of a Lewis acid catalyst, such as InCl₃, is necessary for the formation of the key iminium ion intermediate, which then undergoes cyclization. rsc.org This highlights the potential of Lewis acids to promote the formation of heterocyclic compounds.
A classic method for synthesizing pyrazole derivatives is the Vilsmeier-Haack reaction. For example, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared by treating (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine with a mixture of phosphoryl chloride and dimethylformamide. researchgate.net
Organocatalysis (e.g., Citric Acid Catalysis)
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a greener and more sustainable alternative to metal-based catalysts. In the context of pyrazole synthesis, citric acid, a naturally occurring and inexpensive organic acid, has demonstrated its utility as an effective organocatalyst. While direct synthesis of this compound using citric acid is not extensively documented, the principles can be extrapolated from the synthesis of related pyrazole derivatives, such as pyranopyrazoles.
The synthesis of pyranopyrazoles has been successfully achieved through a one-pot, four-component reaction involving an aryl aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate, with citric acid as the catalyst. researchgate.net This reaction proceeds efficiently in an aqueous medium at elevated temperatures (around 80°C), highlighting the catalyst's compatibility with green solvents. The use of citric acid (20 mol%) has been shown to be optimal in terms of reaction time and yield. The proposed mechanism involves the activation of carbonyl groups by the acidic protons of citric acid, facilitating the initial condensation reactions, followed by cyclization and dehydration to form the pyrazole ring. The advantages of this methodology include high yields, clean reaction profiles, short reaction times, and simple product purification. researchgate.net
The versatility of citric acid as a catalyst has been explored for the synthesis of a variety of heterocyclic compounds. researchgate.netmdpi.com Its application in multicomponent reactions is particularly noteworthy, as it allows for the construction of complex molecular architectures from simple starting materials in a single step. researchgate.net
Table 1: Citric Acid-Catalyzed Synthesis of Pyranopyrazoles
| Reactants | Catalyst | Solvent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|
| Aryl aldehydes, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Citric Acid (20 mol%) | Water or Ethanol:Water (1:1) | 80 | Efficient one-pot synthesis with good to excellent yields. The method is rapid, facile, and environmentally friendly. |
Solid Acid Catalysis (e.g., Mg(HSO4)2, Mg(ClO4)2)
Solid acid catalysts offer significant advantages in organic synthesis, including ease of handling, recyclability, and reduced environmental impact. While specific applications of magnesium bisulfate (Mg(HSO₄)₂) and magnesium perchlorate (B79767) (Mg(ClO₄)₂) in the synthesis of this compound are not prominently featured in the literature, the broader class of solid acids has been effectively used for pyrazole synthesis. These catalysts function by providing acidic sites that can activate substrates and facilitate key bond-forming reactions.
The general approach for pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Solid acid catalysts can promote this condensation by activating the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration steps are also often accelerated in the presence of an acid catalyst. The efficiency of a solid acid catalyst in these transformations depends on factors such as its acidity, surface area, and pore size.
Nanocatalysis (e.g., Fe3O4/Ti-MOF Nanostructures)
Nanocatalysis has revolutionized synthetic organic chemistry by providing highly efficient and recyclable catalytic systems. For the synthesis of pyrazole derivatives, magnetic nanoparticles, particularly those based on iron oxide (Fe₃O₄) functionalized with other materials, have shown great promise. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net One such advanced catalytic system involves Fe₃O₄ nanostructures encapsulated within a titanium-based metal-organic framework (Ti-MOF). frontiersin.orgfrontiersin.orgresearchgate.net
These Fe₃O₄/Ti-MOF nanostructures have been successfully employed as a recyclable and efficient magnetic nanocatalyst for the three-component synthesis of pyrazole-4-carbonitrile derivatives. frontiersin.orgfrontiersin.org The synthesis involves the reaction of a phenylhydrazine, malononitrile, and an aldehyde. frontiersin.orgresearchgate.net The Fe₃O₄ core provides magnetic separability, allowing for easy recovery and reuse of the catalyst, which is a key principle of green chemistry. researchgate.netnih.gov The Ti-MOF shell provides a high surface area and well-defined active sites for the catalytic reaction. frontiersin.orgfrontiersin.orgresearchgate.net
The use of microwave irradiation in conjunction with these nanocatalysts can further enhance reaction rates and yields. frontiersin.orgresearchgate.net For instance, the synthesis of pyrazole derivatives using Fe₃O₄/Ti-MOF nanostructures can be achieved in as little as 15-30 minutes with yields ranging from 89% to 94%. frontiersin.orgfrontiersin.org The high specific surface area of these nanostructures, as determined by BET analysis, is a crucial factor contributing to their high catalytic activity. frontiersin.orgfrontiersin.orgresearchgate.net
Table 2: Nanocatalyst-Mediated Synthesis of Pyrazole Derivatives
| Catalyst | Reaction Type | Key Features | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fe₃O₄/Ti-MOF Nanostructures | Three-component synthesis of pyrazole-4-carbonitriles | Recyclable, efficient, high surface area, magnetic separability | 15-30 min | 89-94 | frontiersin.orgfrontiersin.org |
| Copper Ferrite (CuFe₂O₄) | Four-component synthesis of pyrano[2,3-c]-pyrazoles | Efficient in water, straightforward catalyst synthesis | 4 h | High | rsc.org |
Novel Synthetic Strategies
1,3-Dipolar Cycloaddition Reactions (e.g., Diazo Compounds, Sydnone-Alkyne Cycloadditions)
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction involves the addition of a 1,3-dipole to a dipolarophile, such as an alkyne or an alkene.
Cycloaddition with Diazo Compounds:
The reaction of diazo compounds with alkynes is a well-established route to pyrazoles. rsc.orgwikipedia.orgresearchgate.net The cycloaddition can proceed under thermal conditions, often without the need for a catalyst, which aligns with the principles of green chemistry. rsc.org When α-diazocarbonyl compounds are used, the reactions can be conducted under solvent-free conditions, affording pyrazoles in high yields with minimal workup. rsc.org The regioselectivity of the cycloaddition is a key consideration. For instance, the reaction of diazomethane (B1218177) with an alkene dipolarophile is highly regioselective. wikipedia.org The initial product of the cycloaddition is a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org The in-situ generation of diazo compounds from precursors like N-tosylhydrazones is a common strategy to avoid handling potentially explosive diazo compounds. organic-chemistry.org
Sydnone-Alkyne Cycloadditions:
Sydnones, a class of mesoionic compounds, can also serve as 1,3-dipoles in cycloaddition reactions with alkynes to produce pyrazoles. core.ac.ukacs.orgnih.govmdpi.com This reaction is highly regioselective and offers a modular approach to a wide range of substituted pyrazoles. core.ac.uk The reaction can be catalyzed by copper(I) salts, which allows the reaction to proceed under mild conditions with a broad substrate scope and excellent regiocontrol. acs.org A one-pot, three-step procedure starting from readily available arylglycines has been developed, making this a highly practical route to 1,4-disubstituted pyrazoles. acs.org
Table 3: 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Diazo Compounds (e.g., from N-tosylhydrazones) | Alkynes | Thermal, solvent-free | High yields, green conditions, regioselective | rsc.orgorganic-chemistry.org |
| Sydnones | Terminal Alkynes | Copper(I) salts | High regioselectivity, mild conditions, one-pot procedure from arylglycines | core.ac.ukacs.org |
Ring Transformation Reactions (e.g., Isoxazole (B147169) and Oxadiazole to Pyrazole)
Ring transformation reactions provide an alternative pathway to pyrazoles from other pre-existing heterocyclic systems. This approach can be particularly useful for accessing pyrazole derivatives that are difficult to synthesize through traditional methods.
Isoxazole to Pyrazole Transformation:
The conversion of isoxazoles to pyrazoles typically involves reaction with hydrazine. reddit.commdpi.com The mechanism is thought to proceed via nucleophilic attack of hydrazine at the C-5 position of the isoxazole ring, followed by ring opening and subsequent recyclization with elimination of a water molecule to form the more thermodynamically stable pyrazole ring. reddit.com This transformation can be a valuable synthetic tool, as isoxazoles are readily accessible starting materials.
Oxadiazole to Pyrazole Transformation:
The transformation of 1,3,4-oxadiazoles into pyrazoles is also a known synthetic strategy, although it is generally less common than the isoxazole-to-pyrazole conversion. This transformation can be achieved under various conditions, often involving nucleophilic attack and subsequent ring-opening and recyclization. For example, some 2,5-disubstituted-1,3,4-oxadiazole derivatives can be synthesized and subsequently used as precursors for other heterocyclic systems. researchgate.net
Skeletal Remodeling of Heterocycles (e.g., Pyrimidine to Pyrazole)
Skeletal remodeling of heterocycles is a novel and powerful strategy for the synthesis of pyrazoles. This approach involves the rearrangement of the atoms within a heterocyclic ring to form a new ring system.
A notable example is the conversion of pyrimidines to pyrazoles, which can be considered a formal carbon deletion process. nih.govorganic-chemistry.orgnih.govacs.org A recently developed method for this transformation proceeds under mild conditions and tolerates a wide range of functional groups. nih.govorganic-chemistry.orgnih.govacs.org The key steps in this process are the room-temperature triflylation of the pyrimidine core, followed by a hydrazine-mediated skeletal remodeling. nih.govorganic-chemistry.orgnih.govacs.org This method not only provides an efficient route to pyrazoles but also allows for the regioselective introduction of a substituent on the pyrazole nitrogen. nih.govnih.gov This strategy is particularly valuable as it can leverage the well-established chemistry of pyrimidines to access a diverse range of pyrazole derivatives. nih.gov
In Situ Generation of Reactants and Intermediates
The synthesis of pyrazoles, including this compound, often benefits from strategies that generate highly reactive intermediates in situ. This approach avoids the isolation of potentially unstable precursors and can lead to more efficient one-pot procedures.
One prominent method involves the in situ generation of nitrile imines . These reactive 1,3-dipoles are typically formed from hydrazonoyl chloride precursors, such as N-(4-bromophenyl)arylhydrazonoyl chlorides, in the presence of a base like triethylamine. acs.orgresearchgate.net The generated nitrile imine can then readily undergo a [3+2] cycloaddition reaction with an appropriate dipolarophile, such as an alkyne or a surrogate, to form the pyrazole ring. acs.orgbeilstein-journals.org For instance, a novel methodology utilizes acetylene (B1199291) generated from calcium carbide in a simple two-chamber reactor, which reacts with the in situ formed nitrile imine to yield 1,3-disubstituted pyrazoles with high efficiency. acs.org This method has also been adapted for the synthesis of deuterated pyrazoles. acs.org Other approaches use mercaptoacetaldehyde (B1617137) as an acetylene surrogate in a one-pot cascade reaction to produce 1-aryl-3-trifluoromethylpyrazoles. acs.org
Another key strategy is the in situ synthesis of 1,3-diketones , which are direct precursors in the classical Knorr pyrazole synthesis. An innovative and rapid method involves the direct reaction of ketones with acid chlorides to form the 1,3-diketone intermediate. mdpi.comorganic-chemistry.org Without isolation, this intermediate is immediately treated with a hydrazine, such as (4-bromophenyl)hydrazine, to yield the final pyrazole product. mdpi.com This technique is noted for its speed, generality, and ability to produce pyrazoles that were previously difficult to access. mdpi.comorganic-chemistry.org Similarly, one-pot, three-component procedures have been developed where terminal alkynes, aldehydes, and tosylhydrazine are combined to generate pyrazoles, proceeding through in situ formed intermediates. nih.gov
More advanced methods include multicomponent syntheses mediated by transition metals. For example, titanium imido complexes can couple with alkynes and nitriles to form diazatitanacyclohexadiene intermediates in situ. Subsequent oxidation of these metallacycles yields the pyrazole core in a practical one-pot procedure. nih.gov
Mechanistic Studies of Reaction Pathways
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of reactions involved in pyrazole synthesis, particularly [3+2] cycloadditions. growingscience.com MEDT posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. growingscience.com These reactions are classified based on the electronic structure of the reactants, leading to mechanisms described as pseudodiradical, pseudoradical, carbenoid-type (cb), or zwitterionic-type (zw). growingscience.com
The formation of pyrazoles from in situ generated nitrile imines and unsaturated systems has been a key area of MEDT studies. mdpi.com For example, a comprehensive MEDT study was conducted on the reaction between N-(4-bromophenyl)-C-arylnitrylimine and (E)-3,3,3-trichloro-1-nitroprop-1-ene, which unexpectedly formed a 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole derivative. nih.gov Such studies analyze the conceptual DFT indices of the reactants, including electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), to predict the flow of electron density and thus the reactivity pattern. mdpi.combohrium.com
In a typical [3+2] cycloaddition leading to a pyrazole, the nitrile imine often acts as the nucleophile, and the reaction proceeds through a transition state where the formation of new single bonds is driven by the accumulation of electron density in the bonding regions. mdpi.com Analysis of the Electron Localization Function (ELF) provides a detailed picture of the bond formation sequence, revealing whether the mechanism is synchronous or asynchronous, and can validate or rule out the existence of stepwise intermediates like zwitterions. bohrium.comrsc.org These theoretical investigations have been crucial in explaining observed regioselectivity and chemoselectivity in complex domino reactions that yield pyrazole-containing structures like spirobipyrazolines. mdpi.com
Beyond MEDT, a range of computational chemistry methods, primarily based on Density Functional Theory (DFT), are employed to elucidate the mechanistic pathways of pyrazole formation. eurasianjournals.com These studies provide quantitative insights into the energetics and geometries of reactants, transition states, and intermediates.
For the Knorr synthesis of this compound, DFT calculations can model the competing reaction pathways that lead to the two possible regioisomers. By calculating the activation energies (energy barriers) for the transition states of each pathway, researchers can predict which isomer should be favored under kinetic control. nih.gov These calculations have confirmed that factors like the solvent and substituents can alter the relative energies of these pathways, thus explaining the experimentally observed changes in regioselectivity. nih.govtandfonline.com
Computational studies have also been used to investigate the electronic properties of the reacting species. For example, DFT calculations have been performed to determine the electron density on the two nitrogen atoms of substituted hydrazines. nih.gov These studies concluded that the pyrrole-like nitrogen (Nα, adjacent to the phenyl ring) often bears a higher negative charge, which helps rationalize its reactivity and the resulting regiochemical outcome under specific conditions. nih.gov Furthermore, semiempirical calculations have been used to provide a structural rationale for the different physical properties, such as chromatographic behavior, of pyrazole isomers. nih.gov First-principles molecular dynamics (FPMD) simulations can also be used to study the role of explicit solvent molecules, such as water, in mediating proton transfer steps, which are crucial in the tautomerization and final aromatization of the pyrazole ring. tandfonline.com
Advanced Characterization and Structural Elucidation Techniques in Pyrazole Research
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(4-Bromophenyl)-3-methylpyrazole by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the 4-bromophenyl ring would typically appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The two protons on the pyrazole (B372694) ring would present as distinct signals, likely doublets due to coupling with each other. The methyl group protons at the 3-position would appear as a singlet in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The spectrum would display signals for the methyl carbon, the four distinct carbons of the pyrazole ring (two substituted and two unsubstituted), and the four distinct carbons of the para-substituted bromophenyl ring. The carbon attached to the bromine atom would show a characteristic chemical shift.
Currently, specific, experimentally verified ¹H and ¹³C NMR data for this compound are not widely available in published literature, highlighting a gap in the comprehensive characterization of this particular isomer. However, analysis of related pyrazole derivatives provides a strong predictive framework for the expected spectral features.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the pyrazole and bromophenyl moieties.
Key expected vibrational frequencies include:
C-H stretching from the aromatic ring and the pyrazole ring, typically appearing above 3000 cm⁻¹.
C-H stretching from the methyl group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching from the aromatic and pyrazole rings, in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations within the pyrazole ring.
A strong absorption band corresponding to the C-Br stretching vibration, typically found in the lower frequency region of the spectrum.
While detailed experimental IR spectra for this specific compound are not readily found in scientific databases, the expected peaks can be predicted based on the known absorption ranges for its constituent functional groups.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The mass spectrum would show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for pyrazoles could also be observed, involving cleavage of the pyrazole ring or loss of the bromophenyl group, providing further structural confirmation. Predicted mass spectrometry data for related compounds, such as 1-(4-bromophenyl)-3-methyl-1h-pyrazole-4-carbaldehyde, is available and can serve as a reference. uni.lu
X-ray Crystallography for Solid-State Structure Determination
This analysis would reveal the planarity of the pyrazole ring and the dihedral angle between the pyrazole and the 4-bromophenyl rings. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. Although crystal structures for numerous pyrazole derivatives and isomers have been reported, a specific crystallographic study for this compound is not currently present in the Cambridge Structural Database (CSD) or other public repositories.
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods can provide information on its thermal stability and decomposition profile.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram for this compound would indicate the temperature at which the compound begins to decompose. This provides a measure of its thermal stability. The analysis would show a stable baseline up to the decomposition temperature, followed by one or more steps of mass loss corresponding to the fragmentation of the molecule. This data is crucial for understanding the material's stability under thermal stress. To date, specific TGA data for this compound has not been reported in the scientific literature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a compound by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This method is crucial for determining key thermal events such as melting point, glass transitions, and phase changes, which are indicative of the purity and crystalline nature of the material.
While specific DSC data for this compound is not extensively detailed in publicly available literature, the analysis of structurally similar compounds provides valuable insight. For instance, the related compound 3-(4-Bromophenyl)-1H-pyrazole is a solid with a reported melting point range of 132-136 °C. sigmaaldrich.com A DSC analysis for this compound would be expected to show a sharp endothermic peak in this region, corresponding to its melting transition. The precise temperature and enthalpy of melting obtained from the DSC thermogram would serve as critical quality control parameters.
Furthermore, studies on various pyrazole derivatives demonstrate their general thermal stability. nih.gov DSC analysis helps to establish the temperature range within which the compound is stable, identifying the onset of decomposition, which is crucial for storage and application considerations.
Computational Chemistry for Structural Insights
Computational chemistry provides a powerful avenue for understanding the structural and electronic properties of molecules at an atomic level, complementing experimental data. For this compound, computational methods are invaluable for elucidating its preferred conformation, electronic structure, and the nature of its intermolecular interactions.
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. aip.orgnih.gov It is widely applied to pyrazole derivatives to calculate optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. nih.govacs.org
DFT calculations for this compound would begin with a geometry optimization to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be determined. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. acs.org The difference between these energies, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org
Theoretical studies on related pyrazoles show that DFT can accurately predict molecular parameters that are in good agreement with experimental X-ray diffraction data. researchgate.net Other calculated parameters include the Mulliken atomic charges, which describe the partial charge distribution across the molecule, and the molecular electrostatic potential (MESP), which identifies regions prone to electrophilic or nucleophilic attack. aip.orgresearchgate.net
Table 1: Key Molecular Properties of Pyrazole Derivatives Investigated by DFT (Note: This table is illustrative of parameters typically calculated for pyrazole derivatives and does not represent experimental data for this compound.)
| Parameter | Description | Significance |
| Optimized Geometry | Lowest energy 3D arrangement of atoms (bond lengths, angles). | Provides the most stable structure of the molecule. researchgate.net |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the tendency to donate electrons. acs.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the tendency to accept electrons. acs.org |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. acs.org |
| Mulliken Charges | Distribution of partial atomic charges within the molecule. | Helps understand intramolecular charge transfer and reactivity sites. researchgate.net |
| Global Reactivity Descriptors | Electronegativity (χ), Hardness (η), Softness (S), Electrophilicity Index (ω). | Quantifies the overall chemical reactivity of the molecule. nih.gov |
The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the pyrazole ring nitrogen (N1) and the bromophenyl ring. The relative orientation of these two rings is described by the dihedral angle.
Due to steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the pyrazole ring, a completely planar conformation is generally not the most stable state for N-aryl pyrazoles. nih.gov X-ray crystallographic studies of analogous compounds confirm that a twisted conformation is typically preferred. For example, in the structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the central pyrazole ring and the C-bound bromophenyl ring is 36.48 (10)°. nih.gov Similarly, studies of various 3,5-dimethyl-4-aryl-1H-pyrazoles show that the phenyl and pyrazole rings are not coplanar, with dihedral angles ranging from 34° to 47°. nih.gov In some substituted pyrazoline systems, the dihedral angle between a pyrazole ring and an attached phenyl ring can be nearly perpendicular, at 85.12 (6)°. nih.gov
Computational conformational analysis, typically performed using DFT, can map the potential energy surface as a function of this dihedral angle to identify the global energy minimum conformation and the energy barriers to rotation. This analysis is critical for understanding how the molecule's shape influences its packing in the solid state and its interaction with biological targets.
Table 2: Dihedral Angles in Structurally Related Aryl-Pyrazoles (Note: This table provides examples from the literature to illustrate the typical non-planar geometry of this class of compounds.)
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | Bromophenyl | 36.48 | nih.gov |
| 3,5-Dimethyl-4-(4-methoxyphenyl)-1H-pyrazole | Pyrazole | Methoxyphenyl | 36.7 - 34.3 | nih.gov |
| 3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole | Pyrazole | Nitrophenyl | 44.2 - 45.7 | nih.gov |
| 3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole | Pyrazole | Dimethylaminophenyl | 85.12 | nih.gov |
The way molecules of this compound arrange and pack in the solid state is governed by a network of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors like an N-H group (as seen in 1H-pyrazoles), it can participate in a variety of weaker interactions that dictate its supramolecular assembly. nih.gov
The most significant interactions expected in the crystal lattice of this compound include:
Weak Hydrogen Bonds: The hydrogen atoms on the methyl group and the aromatic rings can act as weak donors to form C–H···N hydrogen bonds with the pyridinic nitrogen (N2) of a neighboring pyrazole ring. C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common stabilizing forces in such crystals. nih.gov
Pi-Pi (π-π) Stacking: The electron-rich aromatic systems of the pyrazole and bromophenyl rings can stack on top of each other. These interactions, driven by electrostatic and van der Waals forces, are highly dependent on the distance and offset between the rings and are crucial for stabilizing the crystal structure.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms (like the pyrazole nitrogen) on adjacent molecules.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular interactions within a crystal lattice, providing a detailed fingerprint of the crystal packing. lookchem.com The combination of these directional interactions leads to the formation of specific, ordered three-dimensional structures. nih.govnih.gov
Computational Investigations and Theoretical Modeling of 1 4 Bromophenyl 3 Methylpyrazole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 1-(4-bromophenyl)-3-methylpyrazole derivatives. researchgate.net These calculations offer a detailed view of the molecule's electronic landscape, which is crucial for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
In the study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the HOMO and LUMO analysis was performed to understand the charge transfer characteristics within the molecule. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack. For many pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring and adjacent phenyl rings, while the LUMO may be centered on specific substituents or parts of the heterocyclic ring. nih.gov
Table 1: Frontier Molecular Orbital Properties of a Representative Pyrazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -5.91 |
| LUMO Energy | -2.77 |
| HOMO-LUMO Gap (ΔE) | 3.14 |
Data adapted from a theoretical study on a substituted pyrazole derivative for illustrative purposes. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack.
For pyrazole derivatives, the MEP analysis often reveals that the most negative potential is located around the nitrogen atoms of the pyrazole ring and any carbonyl oxygen atoms present in the substituents, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atoms of the phenyl and methyl groups typically exhibit a positive potential. In the case of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the MEP map shows a negative region concentrated over the carbonyl group, while positive potential is distributed over the phenyl rings. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their movements and interactions over time. This method is crucial for understanding the conformational behavior of flexible molecules and their interactions with biological targets. researchgate.net
The conformational flexibility of this compound derivatives can be critical to their biological activity. The rotation around the single bond connecting the phenyl group to the pyrazole ring allows the molecule to adopt various conformations. Theoretical calculations, often combined with experimental methods like X-ray crystallography, can identify the most stable conformations.
Studies on flexible pyrazolone (B3327878) derivatives have shown that the nature of the linker between moieties can dictate whether the molecule adopts a folded or an open conformation. For this compound, computational studies can predict the rotational energy barrier between different conformers and their relative populations at a given temperature, providing insights into the molecule's dynamic behavior in different environments.
MD simulations are extensively used to model the interaction between a ligand, such as a this compound derivative, and a biological receptor, like an enzyme or a protein. These simulations can predict the binding mode of the ligand within the active site of the receptor and assess the stability of the resulting complex.
In silico molecular docking studies, a precursor to MD simulations, can identify potential binding poses. Subsequent MD simulations can then refine these poses, showing how the ligand and receptor adapt to each other and revealing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time. For example, docking studies on pyrazoline derivatives have suggested potential inhibitory activity against enzymes like triosephosphate isomerase (TPII), implicating them as potential anti-neoplastic agents. nih.gov MD simulations can further validate the stability of these docked compounds within the catalytic domain of the target protein.
Molecular Docking Studies in Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jddtonline.info It is a critical tool in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor at the atomic level. jddtonline.infonih.gov This allows researchers to understand the fundamental molecular mechanisms of drug action and to design more potent and selective drug candidates.
The prediction of how a ligand, such as a this compound derivative, will interact with a target protein is a cornerstone of rational drug design. nih.gov Molecular docking simulations can elucidate the binding mode and affinity of a ligand within the active site of a protein, providing insights into the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov
For instance, studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets. Docking studies have been employed to predict the binding of pyrazole derivatives to the active sites of enzymes like receptor tyrosine kinases, protein kinases, and dipeptidyl peptidase-IV (DPP-IV), which are implicated in diseases such as cancer and diabetes. nih.govchemmethod.com The results of these studies help in identifying key structural features of the ligands that are crucial for effective binding. nih.gov The inclusion of protein information in these models has been shown to significantly enhance the discriminative power of the classifier between active compounds and decoys. nih.gov
A key output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy score, which estimates the strength of the interaction between the ligand and the enzyme's active site. amazonaws.com Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov
In the context of this compound derivatives, docking studies have been instrumental in evaluating their potential as enzyme inhibitors. For example, research on related pyrazole compounds has shown that specific derivatives exhibit low binding energies when docked with various protein targets, suggesting they could be potent inhibitors. nih.gov For example, docking of pyrazole derivatives with cyclin-dependent kinase 2 (CDK2) has identified compounds with minimum binding energies, indicating strong inhibitory potential. nih.gov Similarly, the binding affinities of pyrazole derivatives have been evaluated against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. dergipark.org.tr
Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Derivative Class | Target Protein(s) | Key Findings |
|---|---|---|
| Pyrazole-thiadiazole derivatives | VEGFR-2, Aurora A, CDK2 | Revealed minimum binding energies suggesting potential as anticancer agents. nih.gov |
| Pyrazole-carboxamide derivatives | CDK2 | Exhibited minimum binding energy, indicating potential as a CDK2 inhibitor. nih.gov |
| 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Predicted binding energies and conformations, suggesting potential for obesity treatment. dergipark.org.tr |
| Thiazole derivatives linked to 1-(4-bromophenyl)-5-methyl-1H-pyrazole | Rho6 protein | Showed good docking scores and promising inhibition against hepatic cancer cell lines. semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org QSAR models are valuable tools in drug discovery for predicting the activity of newly designed compounds and for optimizing lead structures to enhance their potency and reduce potential toxicity. jddtonline.info
The development of QSAR models for pyrazole derivatives has been a focus of several research efforts. These models correlate various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) with the observed biological activities of the compounds. ej-chem.org For instance, 2D and 3D QSAR models have been developed for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, providing insights into the structural requirements for their activity. These studies have highlighted the importance of molecular volume, the number of multiple bonds, and the presence of specific structural fragments for the inhibitory activity of these compounds.
A study on pyrazolone derivatives used QSAR to correlate computed molecular descriptors with their antimicrobial activities against various bacterial and fungal microbes. ej-chem.org Such models can guide the synthesis of new derivatives with potentially improved antimicrobial efficacy. ej-chem.org
Table 2: Key Aspects of QSAR Modeling for Pyrazole Derivatives
| QSAR Model Type | Application | Important Descriptors |
|---|---|---|
| 2D-QSAR | Acetylcholinesterase (AChE) inhibitors | Molecular volume, number of multiple bonds, atom-centered fragments. |
| 3D-QSAR (CoMFA, CoMSIA) | Lysine-Specific Histone Demethylase 1A (LSD1) inhibitors | Electrostatic and steric fields. mdpi.com |
| GA-MLR QSAR | Acetylcholinesterase (AChE) inhibitors | Molecular volume, number of multiple bonds, topological distance between pharmacophoric features. |
| QSAR on Pyrazolones | Antimicrobial activity | Various computed molecular descriptors. ej-chem.org |
Cheminformatics and Virtual Screening Applications
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, it plays a crucial role in virtual screening, a process where large libraries of chemical compounds are computationally screened against a biological target to identify potential hits. jddtonline.info This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). jddtonline.info
Virtual screening can be broadly categorized into two types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov SBVS utilizes the 3D structure of the target protein to dock and score compounds from a library. nih.gov LBVS, on the other hand, uses the information from known active ligands to identify new compounds with similar properties. nih.gov
Derivatives of this compound and related compounds have been the subject of virtual screening campaigns to identify novel bioactive molecules. For example, virtual screening has been used to identify potential inhibitors of enzymes like dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Leishmania major. mdpi.com In silico screening of pyrazole derivatives has also been performed to predict their drug-likeness and to identify promising lead molecules for synthesis. allsubjectjournal.com These computational approaches help to prioritize compounds for further experimental testing, thereby streamlining the drug discovery pipeline. mdpi.comallsubjectjournal.com
Applications in Medicinal Chemistry and Biological Sciences
Targeted Pharmacological Activities of 1-(4-Bromophenyl)-3-methylpyrazole Derivatives
The unique structural features of the this compound core have been exploited to design and synthesize a variety of derivatives with specific biological targets. These modifications have led to the discovery of compounds with promising activities against inflammation, cancer, and microbial infections.
Anti-inflammatory Agent Research
Derivatives of pyrazole (B372694) have long been recognized for their anti-inflammatory properties. Research into 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides has shown that certain compounds in this series exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with low toxicity profiles. nih.gov This highlights the potential of the pyrazole scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Anticancer and Antitumor Research
The quest for more effective and selective anticancer agents has led to extensive investigation of pyrazole derivatives. Compounds incorporating the this compound moiety have shown considerable promise in this area.
Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, a series of novel pyrazole derivatives demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines, while showing less toxicity to non-cancerous human cells, indicating a favorable selective cytotoxicity index. nih.govresearchgate.net
In one study, derivatives of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde were tested against HepG-2 (liver), Caco-2 (colorectal), and normal HFB-4 cell lines. researchgate.net Notably, some derivatives exhibited significant and selective antitumor activity against both cancer cell lines in a dose-dependent manner. researchgate.net Another study on pyrazole amides showed that a derivative with a 4-bromophenyl group displayed potent action against Bacillus subtilis and Staphylococcus aureus. seejph.com
Furthermore, research on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and its analogs revealed that one compound, in particular, was highly active against the MDA-MB-468 triple-negative breast cancer cell line, with IC50 values significantly lower than the standard drug Paclitaxel. nih.gov Similarly, novel 3,19-(N-phenyl-3-aryl-pyrazole) acetals of andrographolide, including a derivative with a 4-fluorophenyl group, showed strong, dose-dependent anti-proliferative effects against the MDA-MB-231 breast cancer cell line. mdpi.com
Cytotoxicity of this compound Derivatives on Cancer Cell Lines
| Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivatives | HepG-2 (Liver), Caco-2 (Colorectal) | Significant and selective antitumor activity against both cancer cell lines. | researchgate.net |
| Novel pyrazole derivatives | 17 human cancer cell lines | Potent cytotoxicity with a favorable selective cytotoxicity index. | nih.govresearchgate.net |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles | MDA-MB-468 (Triple-negative breast cancer) | A specific derivative showed higher activity than Paclitaxel. | nih.gov |
| 3,19-(N-phenyl-3-aryl-pyrazole) acetals of andrographolide | MDA-MB-231 (Breast cancer) | Strong, dose-dependent anti-proliferative effects. | mdpi.com |
Understanding the mechanisms by which these compounds exert their antitumor effects is crucial for their development as therapeutic agents. Research has indicated that pyrazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
For example, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.govresearchgate.net This compound also caused cell cycle arrest. nih.gov Another study demonstrated that a specific pyrazole derivative induced apoptosis in MDA-MB-468 cells by elevating the levels of reactive oxygen species (ROS) and increasing caspase 3 activity. nih.gov
Furthermore, the inhibition of tubulin polymerization is another identified mechanism of action for some pyrazole derivatives. nih.govresearchgate.net Tubulin is a critical protein for cell division, and its inhibition can halt cancer cell proliferation. The anticancer efficacy of pyrazole derivatives has also been linked to the inhibition of various other targets in cancer cells, including topoisomerase II, EGFR, VEGF, and various kinases. nih.gov
Antimicrobial Investigations
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat bacterial infections.
Research has demonstrated the antibacterial potential of pyrazole derivatives. In one study, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated as potential DNA gyrase inhibitors. One compound, 3k, was found to strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. researchgate.net DNA gyrase is an essential bacterial enzyme, making it an attractive target for new antibacterial drugs. mdpi.com
Another study on 3-methyl-1-p-substituted phenylpyrazole-5-thiols showed that the 3-methyl-1-phenylpyrazole-5-thiol derivative exhibited good antibacterial activity against several Gram-positive bacteria, including MRSA, S. aureus, and S. epidermidis. nih.gov Furthermore, pyrazine (B50134) carboxamide derivatives have been synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), with one derivative showing strong antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com Molecular docking studies suggest that these compounds may target the DNA gyrase of S. typhi. mdpi.com
Antibacterial Activity of this compound Derivatives
| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | Staphylococcus aureus, Bacillus subtilis | Strong inhibition of DNA gyrase with low IC50 values. | researchgate.net |
| 3-methyl-1-phenylpyrazole-5-thiol | MRSA, S. aureus, S. epidermidis | Good antibacterial activity against Gram-positive bacteria. | nih.gov |
| Pyrazine carboxamides | Extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) | Strong antibacterial activity with a low MIC value. | mdpi.com |
Antifungal Efficacy
Pyrazole derivatives are recognized for their potential as antifungal agents, with many acting as succinate (B1194679) dehydrogenase inhibitors (SDHI). acs.org Research into pyrazole carboxamides has shown that structural modifications significantly influence their antifungal activity against various phytopathogenic fungi. acs.orgnih.gov For instance, certain novel pyrazole carboxamides have demonstrated notable activity against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. acs.org
One study highlighted that an isoxazolol pyrazole carboxylate derivative exhibited potent activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov The structure-activity relationship (SAR) analysis from this research indicated that substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group could weaken the antifungal activity. nih.gov Furthermore, pyrazole derivatives incorporating a tetrazole ring or bis-amide groups have shown potent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values lower than the standard drug fluconazole. tandfonline.com While direct data for this compound is not extensively detailed, the general findings suggest that the pyrazole core is a viable pharmacophore for developing new antifungal agents. acs.orgnih.govtandfonline.com
Table 1: Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Class | Fungal Strain | Activity (EC₅₀/MIC) | Reference |
|---|---|---|---|
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 μg/mL (EC₅₀) | nih.gov |
| Pyrazole Carboxamide (7d) | Rhizoctonia solani | 0.046 μg/mL (EC₅₀) | acs.org |
| Pyrazole Carboxamide (12b) | Rhizoctonia solani | 0.046 μg/mL (EC₅₀) | acs.org |
| Pyrazole with Tetrazole Ring (3a) | Candida albicans | 0.80–12.50 µg/mL (MIC) | tandfonline.com |
Antimycobacterial Activity
The search for novel treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including pyrazole derivatives. nih.gov A series of thiazolyl-pyrazole derivatives were screened for their activity against dormant M. tuberculosis H37Ra and M. bovis BCG. nih.gov Several of these compounds demonstrated promising minimum inhibitory concentration (MIC) values, ranging from 0.20 to 28.25 µg/mL. nih.gov Importantly, some of these analogs exhibited excellent antimycobacterial activity while showing low cytotoxicity, suggesting they could be promising leads for further development. nih.gov
Additionally, pyrazole-based sulfonamide derivatives have been synthesized and evaluated for their antimycobacterial potential. trdizin.gov.tr While specific data on this compound is limited, the broader research into pyrazole-containing compounds supports their potential as a source of new anti-tubercular agents. capes.gov.br
Table 2: Antimycobacterial Activity of Selected Thiazolyl-Pyrazole Derivatives
| Compound Class | Target Strain | Activity (MIC) | Reference |
|---|
Antiviral Research
Pyrazole derivatives have emerged as significant candidates in antiviral research, demonstrating activity against a range of viruses. globalresearchonline.netacs.org Studies have shown that pyrazole derivatives containing an oxime moiety possess antiviral properties, with some compounds showing inactivation effects against the Tobacco Mosaic Virus (TMV) comparable to the commercial product Ningnanmycin. acs.orgacs.org
More recently, the potential of pyrazole derivatives against coronaviruses has been explored. rsc.orgrsc.org Hydroxyquinoline-pyrazole derivatives have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds were found to be potent inhibitors of SARS-CoV-2 at low concentrations. rsc.org A derivative closely related to the subject compound, 3-(4-Bromophenyl)-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde, was synthesized as part of research into new antiviral agents, highlighting the relevance of the bromophenyl-pyrazole scaffold. frontiersin.org Another study on 4-substituted pyrazole derivatives reported that a hydrazone derivative achieved 100% protection against the Newcastle disease virus (NDV). nih.gov These findings underscore the importance of the pyrazole core in the development of novel antiviral therapeutics. rsc.orgrsc.orgnih.gov
Table 3: Antiviral Activity of Selected Pyrazole Derivatives
| Compound/Class | Virus | Activity | Reference |
|---|---|---|---|
| Pyrazole Oxime Ether (4a) | Tobacco Mosaic Virus (TMV) | EC₅₀ = 58.7 μg/mL | acs.orgacs.org |
| Pyrazole Oxime Ether (4g) | Tobacco Mosaic Virus (TMV) | EC₅₀ = 65.3 μg/mL | acs.orgacs.org |
| Hydroxyquinoline-Pyrazole Derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent Inhibition | rsc.orgrsc.org |
Antidiabetic Potential
Pyrazole derivatives are actively being investigated for their potential in managing diabetes mellitus. globalresearchonline.netresearchgate.net These compounds can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, or as agonists for receptors like peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.govmdpi.com The inhibition of α-glucosidase is a recognized therapeutic strategy for treating type 2 diabetes. frontiersin.org
Several studies have demonstrated the efficacy of pyrazole-based compounds in this area. For instance, a series of acyl pyrazole sulfonamides were found to be potent α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 1.13 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 µM). frontiersin.org Research on bromophenol derivatives also showed effective inhibition of α-glucosidase and α-amylase. nih.gov Furthermore, a study on β-amino ketone derivatives containing a 4-bromophenyl group reported inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, as well as activation of the peroxisome proliferator-activated receptor response element (PPRE). nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for designing new antidiabetic agents. nih.govnih.gov
Table 4: Antidiabetic Activity of Selected Pyrazole and Related Derivatives
| Compound/Class | Target/Assay | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Acyl Pyrazole Sulfonamide (5a) | α-glucosidase | 1.13 ± 0.06 µM (IC₅₀) | frontiersin.org |
| Bromophenol Derivatives | α-glucosidase | 43.62–144.37 nM (Kᵢ) | nih.gov |
| Bromophenol Derivatives | α-amylase | 9.63–91.47 nM (IC₅₀) | nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. researchgate.net Pyrazole derivatives have been identified as a promising class of compounds with significant antileishmanial activity. globalresearchonline.netacademicjournals.orgnih.gov Various studies have synthesized and evaluated pyrazole-containing molecules against different Leishmania species. researchgate.netacademicjournals.orgnih.gov
In one study, fourteen pyrazole and pyrano[2,3-c]pyrazole derivatives were tested against Leishmania major. Seven of these compounds showed promising activity, with IC50 values ranging from 34.79 to 43.55 μg/mL, which were more effective than the standard drug Glucantime. researchgate.netnih.gov Structure-activity relationship (SAR) analysis from this research revealed that the presence of a 4-bromo group on the phenyl ring, as is present in this compound, tended to diminish the antileishmanial activity compared to the unsubstituted phenyl analog. nih.gov However, other pyrazole derivatives have shown potent activity. For example, one phenyl pyrazoline derivative was found to be highly active against Leishmania donovani with an IC50 value of 0.0112 µg/mL. academicjournals.org Another study reported that a new pyrazole derivative demonstrated significant inhibition of L. tropica, L. major, and L. infantum, with IC50 values only slightly higher than the potent drug amphotericin B. nih.gov
Table 5: Antileishmanial Activity of Selected Pyrazole Derivatives
| Compound/Class | Leishmania Species | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazole Derivative (P1, unsubstituted phenyl) | L. major | 35.53 μg/mL | nih.gov |
| Pyrazole Derivative (P2, 4-bromophenyl) | L. major | Less active than P1 | nih.gov |
| Phenyl Pyrazoline (IIIb) | L. donovani | 0.0112 µg/mL | academicjournals.org |
Antioxidant Properties and Oxidative Stress Modulation
Pyrazole derivatives have been recognized for their antioxidant capabilities, which involve scavenging free radicals and modulating oxidative stress. nih.govnih.govjmchemsci.com The antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov
Studies on various pyrazole derivatives have confirmed their potential in this area. For example, pyrazole-based sulfonamides have shown excellent to moderate antioxidant activity when compared to the standard, ascorbic acid. nih.gov Other research has identified that introducing amino and hydroxyl groups into the pyrazole nucleus is important for antioxidant activity. researchgate.net A series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and showed potent antioxidant effects, with some also acting as 15-Lipoxygenase inhibitors, which is relevant to combating lipid peroxidation. nih.gov The ability of the pyrazole ring to act as an antioxidant and prevent oxidative stress suggests that this compound could also possess such properties, contributing to its potential therapeutic profile. nih.gov
Table 6: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound/Class | Assay | Finding | Reference |
|---|---|---|---|
| Pyrazole-based Sulfonamides | DPPH radical scavenging | Excellent to moderate activity | nih.gov |
| Bipyrazole XI | DPPH radical scavenging | Good scavenging activity (19% at 10⁻⁴ M) | nih.gov |
Anticonvulsant Activity
The pyrazole nucleus is a structural component in various compounds investigated for anticonvulsant properties. jetir.orgnih.govnih.govresearchgate.net The anticonvulsant action of pyrazoles is attributed to their ability to act as a constrained pharmacophore at the receptor site. researchgate.net
Research has shown that substituted pyrazoles can exhibit significant anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov In one study, certain pyrazolone (B3327878) derivatives showed a remarkable protective effect against clonic seizures induced by PTZ. nih.gov It was also noted that replacing the 1H-position of the pyrazole with a phenyl or substituted phenyl group can increase anticonvulsant activity. researchgate.net While some synthesized thiazolopyrimidine derivatives, which are related structures, did not show significant anticonvulsant effects, the broader class of pyrazole derivatives remains a subject of interest for developing new drugs against epilepsy. nih.govpensoft.net
Table 7: Anticonvulsant Activity of Selected Pyrazole Derivatives
| Compound/Class | Animal Model | Finding | Reference |
|---|---|---|---|
| Substituted Pyrazoles (7h) | MES and scPTZ assays in mice | Significant anticonvulsive activity | nih.gov |
Antidepressant Effects
The pyrazole scaffold has been identified as a promising structure for the development of novel antidepressant agents. minia.edu.egnih.gov Research into various pyrazole derivatives has shown significant antidepressant-like activity in preclinical models. minia.edu.egnih.gov
Studies on substituted pyrazole derivatives have demonstrated their potential to act as antidepressants. For instance, certain diacylhydrazine and pyrazolone derivatives have been synthesized and evaluated for their antidepressant properties using the tail suspension test in mice. minia.edu.egnih.gov In these studies, some compounds exhibited marked antidepressant activity, with effects nearly twice as potent as the reference drug imipramine (B1671792) at the same dose. minia.edu.egnih.gov The mechanism for some pyrazoline derivatives is believed to be through the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Specifically, pyrazoline-containing molecules have shown potential as selective inhibitors for the MAO-A isoform. nih.gov
While the broader class of pyrazole derivatives shows considerable promise in the development of new antidepressants, specific studies focusing on the antidepressant effects of this compound are not prominently available in the reviewed scientific literature.
Enzyme Inhibition Studies
The this compound core structure is of interest for its potential to inhibit various enzymes implicated in disease. The pyrazole ring system is a versatile scaffold that can be adapted to fit into the active sites of different enzymes, leading to a broad range of potential therapeutic applications.
Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in the research for treatments of Parkinson's disease. acs.orgnih.gov Mutations in the LRRK2 gene, particularly the G2019S mutation, can lead to increased kinase activity and are a common genetic cause of the disease. acs.orgnih.gov Consequently, the development of small molecule inhibitors of LRRK2 kinase activity is an active area of research. nih.gov
The pyrazole scaffold has been identified as a viable starting point for the discovery of LRRK2 inhibitors. Researchers have developed novel classes of potent and selective LRRK2 kinase inhibitors based on a biaryl-1H-pyrazole structure. acs.org A review of pyrazole-based kinase inhibitors developed over the last decade highlights their significance in targeting a variety of kinases, including LRRK2. nih.gov Although the pyrazole core is a recognized platform for designing LRRK2 inhibitors, specific research detailing the LRRK2 inhibitory activity of this compound has not been found in the analyzed literature.
Dipeptidyl Peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. nih.govnih.gov Inhibition of this enzyme increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and reduces glucagon (B607659) levels in a glucose-dependent manner. nih.gov
The pyrazole nucleus is a key feature in the design of some DPP-4 inhibitors. nih.gov A study focused on new thiosemicarbazones incorporating a pyrazole ring identified a compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, as a highly potent DPP-4 inhibitor. nih.gov This compound, which features both a pyrazole and a 4-bromophenyl group similar to this compound, was found to be more effective than the standard drug sitagliptin, as indicated by its IC50 value. nih.gov Molecular docking studies suggested that the pyrazole ring and the 4-bromophenyl substituent are crucial for binding to the enzyme's active site. nih.gov Other studies have also successfully identified DPP-4 inhibitors based on pyrazolidine (B1218672) scaffolds. nih.gov
Table 1: DPP-4 Inhibitory Activity of a Structurally Related Pyrazole Derivative
| Compound | Structure | IC50 (nM) |
|---|---|---|
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | Structurally similar to this compound | 1.266 ± 0.264 |
| Sitagliptin (Reference) | Standard DPP-4 Inhibitor | 4.380 ± 0.319 |
Data sourced from a study on pyrazole incorporated thiosemicarbazones. nih.gov
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease. dergipark.org.tr Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help to alleviate cognitive symptoms.
Several studies have explored pyrazole derivatives as potential cholinesterase inhibitors. nih.govnih.govdergipark.org.tr For example, a series of N-substituted pyrazole-derived α-aminophosphonates were synthesized and found to have potent AChE inhibitory activity, with some compounds being more effective than the standard drugs tacrine (B349632) and rivastigmine. nih.gov Another study synthesized N-phenylacetamide derivatives with a pyrazole ring and found them to be selective inhibitors of AChE. dergipark.org.tr While these findings indicate that the pyrazole scaffold can be effectively utilized to design cholinesterase inhibitors, specific data on the cholinesterase inhibitory potential of this compound is not available in the reviewed literature.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Series | Most Active Compound Example | IC50 (µM) |
|---|---|---|
| N-substituted pyrazole derived α-aminophosphonates | Compound 4ah | 0.055 ± 0.143 |
| N-substituted pyrazole derived α-aminophosphonates | Compound 4bh | 0.017 ± 0.02 |
| N-phenylacetamide pyrazole derivatives | Compound 4 | 8.32 |
Data compiled from studies on different series of pyrazole derivatives. dergipark.org.trnih.gov
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system and a primary target for the treatment of hypertension and heart failure. youtube.com ACE inhibitors lower blood pressure by reducing the production of angiotensin II, a potent vasoconstrictor. youtube.com
The potential for pyrazole derivatives to act as ACE inhibitors has been investigated. A study involving a series of chalcones and their corresponding pyrazole derivatives found that some of these compounds exhibited ACE inhibitory activity. nih.gov The most potent pyrazole in that series demonstrated an IC50 value of 0.213 mM. nih.gov While these results suggest that the pyrazole structure can serve as a basis for designing ACE inhibitors, there is no specific research in the provided sources that evaluates this compound for this activity. Other research on pyrazole derivatives has shown blood pressure-lowering effects through different mechanisms, such as the NO/cGMP pathway, indicating the versatility of this scaffold in cardiovascular research. nih.gov
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization. nih.gov These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This knowledge is then used to design more potent and selective drug candidates. nih.gov The pyrazole core, being a common scaffold in medicinal chemistry, has been the subject of numerous SAR and lead optimization studies.
For pyrazole derivatives, SAR studies have explored how different substituents at various positions on the pyrazoline ring influence their activity against different biological targets. For instance, in the development of inhibitors for the formyl peptide receptor 1 (FPR1), optimization of a series of pyrazole inhibitors was achieved by identifying sub-series with improved pharmacokinetic profiles. nih.gov
In the context of meprin inhibitors, structural modifications at positions 1, 3, and 5 of the pyrazole core were explored. nih.gov It was found that N-substitution on the pyrazole ring, for example with methyl or phenyl groups, could decrease the inhibitory activity compared to an unsubstituted pyrazole. nih.gov This suggests that for certain targets, the N1 position of the pyrazole is sensitive to substitution. In the case of this compound, the N1 position is occupied by a 4-bromophenyl group, a feature that would be a key consideration in any SAR analysis.
For DPP-4 inhibitors, molecular docking studies of a closely related pyrazole derivative highlighted that the pyrazole scaffold and a 4-bromophenyl substituent were involved in key π-π stacking interactions within the enzyme's active site, indicating the importance of these structural features for activity. nih.gov
Lead optimization is the process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov For pyrazole-based compounds, this could involve modifying the substituents on the phenyl ring or the pyrazole core to improve target binding, solubility, or metabolic stability. For this compound, lead optimization efforts could, for example, involve replacing the bromine atom with other halogens or with hydrogen-bond donor/acceptor groups to probe for additional interactions with a target protein. While general principles of SAR and lead optimization are well-established for pyrazole derivatives, specific studies detailing these processes for this compound were not found in the reviewed literature.
Rational Design of Bioactive Derivatives
The process of rationally designing bioactive derivatives of this compound involves strategic modifications of its core structure to enhance its interaction with biological targets. This approach is fundamental in medicinal chemistry for developing new therapeutic agents. frontiersin.org
One common strategy is the substitution at various positions of the pyrazole and phenyl rings. For instance, the bromine atom on the phenyl ring is a key functional group that can be replaced or used as a handle for further chemical transformations, such as Suzuki-Miyaura coupling reactions, to introduce diverse aryl or heteroaryl groups. chemistryviews.org These modifications can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific enzymes or receptors.
Another approach involves the modification of the methyl group at the 3-position of the pyrazole ring. Replacing the methyl group with other alkyl or aryl substituents can explore new binding pockets within the target protein. Furthermore, functional groups can be introduced at the 4- and 5-positions of the pyrazole ring to create additional points of interaction, such as hydrogen bonding or electrostatic interactions, with the biological target. nih.gov
The synthesis of pyrazole derivatives often begins with the condensation reaction of a β-diketone with a hydrazine (B178648) derivative. nih.gov For this compound, this would typically involve the reaction of 1-(4-bromophenyl)hydrazine with a suitable diketone. Subsequent modifications can then be carried out on this core structure. For example, Vilsmeier-Haack reactions can be employed to introduce a formyl group at the 4-position, which can then be used as a precursor for a variety of other functional groups. nih.gov
Pharmacophore Elucidation
Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For derivatives of this compound, pharmacophore elucidation involves analyzing the structure-activity relationships (SAR) of a series of analogs to determine which features are critical for their therapeutic effects. researchgate.net
A typical pharmacophore model for pyrazole-based inhibitors might include:
A hydrogen bond acceptor: The N2 atom of the pyrazole ring often acts as a hydrogen bond acceptor. nih.gov
A hydrogen bond donor: The N1-H group in unsubstituted pyrazoles can serve as a hydrogen bond donor. nih.gov
Aromatic/hydrophobic regions: The phenyl ring and other introduced aryl groups contribute to hydrophobic interactions within the binding site of the target protein.
Halogen bond donor: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations are often employed to refine these pharmacophore models. nih.gov By correlating the structural features of different derivatives with their biological activity, researchers can build predictive models that guide the design of new, more potent compounds. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
A range of in vitro and in vivo methods are utilized to assess the biological activity of newly synthesized derivatives of this compound.
Cell-Based Assays (e.g., MTT Method for Tumor Cells)
Cell-based assays are fundamental for evaluating the cytotoxic or anti-proliferative effects of compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govmdpi.commdpi.com
MTT Assay Principle:
Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compound. mdpi.com
After a specific incubation period (e.g., 48 or 72 hours), MTT solution is added to each well. nih.govmdpi.com
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. mdpi.com
The formazan crystals are then dissolved in a suitable solvent, such as DMSO. mdpi.com
The absorbance of the resulting purple solution is measured using a microplate reader, which is proportional to the number of viable cells. mdpi.com
The results are typically expressed as the IC50 or GI50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.govmdpi.com This allows for the comparison of the potency of different derivatives. For example, studies on various pyrazole derivatives have demonstrated their potential anticancer activity against cell lines such as human prostate (DU145), melanoma (A2058), and breast cancer (MCF-7). nih.gov
Enzyme Activity Assays
Enzyme activity assays are crucial for determining if a compound's biological effect is due to the inhibition of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.
For pyrazole derivatives, a variety of enzyme targets have been investigated, including:
Cyclooxygenases (COX-1 and COX-2): Many pyrazole-containing compounds are known for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes. frontiersin.orgmdpi.com Assays for COX activity typically measure the production of prostaglandins.
Kinases: Various kinases are implicated in cancer and other diseases. Assays for kinase inhibitors measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. acs.orgsemanticscholar.org
α-Glucosidase and α-Amylase: These enzymes are targets for anti-diabetic drugs. Assays measure the release of glucose from their respective substrates. nih.gov
DapE (N-succinyl-L,L-diaminopimelate desuccinylase): This bacterial enzyme is a target for the development of new antibiotics. nih.gov
The results of these assays are usually reported as the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov
Animal Models for Efficacy and Safety Assessment
Following promising in vitro results, lead compounds are often evaluated in animal models to assess their efficacy and safety in a living organism. These studies provide crucial information about the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.
For pyrazole derivatives with potential anti-inflammatory activity, the carrageenan-induced rat paw edema model is a common in vivo assay. mdpi.comnih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of the test compound is measured by the reduction in paw swelling over time. nih.gov
For anticancer drug candidates, xenograft models are frequently used. In these models, human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
Drug Discovery and Development Pipeline Considerations
The journey of a compound like this compound from a laboratory scaffold to a marketable drug is a long and complex process. The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and its favorable metabolic stability. tandfonline.comnih.gov
Key considerations in the drug discovery and development pipeline for pyrazole-based compounds include:
Lead Optimization: Once a lead compound is identified, medicinal chemists work on optimizing its structure to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. researchgate.net This involves synthesizing and testing a large number of analogs.
ADMET Profiling: In vitro and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted early in the process to predict the compound's behavior in the body and identify potential liabilities. mdpi.com
Preclinical Development: The most promising candidates undergo extensive preclinical testing in animal models to gather data on their safety and efficacy before they can be considered for human clinical trials. nih.gov
Clinical Trials: This multi-phase process in humans is designed to evaluate the drug's safety, dosage, and effectiveness.
The versatility of the pyrazole scaffold continues to make it an attractive starting point for the development of new drugs targeting a wide range of diseases. nih.govmdpi.com
The Chemical Compound “this compound”: A Review of Its Potential in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have been successfully developed into a range of therapeutics for various diseases, including cancer and inflammatory conditions. sigmaaldrich.com This article focuses on the specific chemical entity, this compound, exploring its potential applications within the realms of medicinal chemistry and biological sciences, based on the activities of the broader pyrazole class and its structural analogs.
While direct and extensive research on the biological activities of this compound is limited in publicly available literature, the well-documented profile of the pyrazole scaffold allows for informed postulation regarding its potential applications. The strategic placement of a 4-bromophenyl group and a methyl group on the pyrazole ring suggests that this compound could be a valuable subject for investigation in drug discovery programs.
The process of "hit-to-lead" identification is a critical phase in early drug discovery, where initial "hit" compounds from high-throughput screening are optimized to generate more potent and drug-like "lead" compounds. The pyrazole core is a frequent starting point in such campaigns due to its synthetic tractability and its ability to form key interactions with biological targets.
For a compound like this compound, its value in hit-to-lead optimization would be evaluated based on its performance in initial biological screens. The 4-bromophenyl moiety offers a site for chemical modification, allowing for the exploration of structure-activity relationships (SAR). For instance, the bromine atom can be replaced with other functional groups to modulate properties like solubility, metabolic stability, and target binding affinity.
While specific hit-to-lead data for this compound is not available, the general approach for pyrazole derivatives often involves modifications to enhance potency and selectivity. The following table illustrates typical hit-to-lead optimization data for other pyrazole-containing compounds, providing a conceptual framework for how this compound could be assessed.
Table 1: Illustrative Hit-to-Lead Optimization Data for Representative Pyrazole Derivatives
| Compound Analogue | Target | Initial Hit Activity (IC₅₀) | Optimized Lead Activity (IC₅₀) | Key Modification |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | B-Raf Kinase | Micromolar (µM) range | Nanomolar (nM) range | Introduction of a hinge-binding motif |
This table is for illustrative purposes and shows data for other pyrazole scaffolds to demonstrate the principles of hit-to-lead optimization. Data is not specific to this compound.
Preclinical development involves a series of in vitro and in vivo studies to assess the safety and efficacy of a drug candidate before it can be tested in humans. For pyrazole derivatives, this phase often focuses on their potential as inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in cancer. sigmaaldrich.com
Although no specific preclinical data for this compound has been published, research on analogous compounds provides insights into the potential preclinical path. For instance, a first-generation oral PIM inhibitor, SGI-1776, which contains a pyrazole core, has demonstrated anticancer activity in preclinical models of lung and prostate cancer. sigmaaldrich.com The preclinical evaluation of pyrazole derivatives often includes assessing their effects on cell proliferation, apoptosis (programmed cell death), and their mechanism of action in various cancer cell lines.
The following table presents representative preclinical data for other pyrazole derivatives, highlighting the types of endpoints that would be evaluated for a compound like this compound during preclinical development.
Table 2: Representative Preclinical Data for Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Biological Effect | IC₅₀ Value |
|---|---|---|---|
| A pyrazole carbaldehyde derivative | MCF7 (Breast Cancer) | Cytotoxicity | 0.25 µM |
| A pyrazole hydrazide derivative | B16-F10 (Melanoma) | Cytotoxicity | 0.49 ± 0.07 µM |
This table contains data for other pyrazole derivatives to illustrate the nature of preclinical findings. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is not specific to this compound.
The structural features of this compound suggest several potential therapeutic applications, primarily based on the established activities of the broader pyrazole class.
Anti-Cancer Activity: A significant body of research has focused on pyrazole derivatives as anti-cancer agents. These compounds have been shown to target various proteins involved in cancer progression, such as protein kinases. sigmaaldrich.com The 4-bromophenyl group in this compound could potentially engage in halogen bonding or other interactions within the active site of a target protein, a strategy that has been exploited in the design of kinase inhibitors.
Anti-Inflammatory Activity: Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Some have shown to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. The synthesis of various 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes has been reported, with some derivatives exhibiting significant anti-inflammatory activity. This suggests that this compound could also be explored for its potential in treating inflammatory disorders.
The potential therapeutic applications are summarized in the table below, drawing parallels from related pyrazole compounds.
Table 3: Potential Therapeutic Applications Based on the Pyrazole Scaffold
| Therapeutic Area | Potential Mechanism of Action | Examples from Related Compounds |
|---|---|---|
| Oncology | Inhibition of protein kinases (e.g., B-Raf, PIM kinases) | Encorafenib (B-Raf inhibitor), SGI-1776 (PIM inhibitor) |
This table lists potential applications for the pyrazole scaffold in general, providing a basis for the potential investigation of this compound. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for 1-(4-Bromophenyl)-3-methylpyrazole, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-diketones or their equivalents. For example, diazotization of 4-bromoaniline followed by coupling with ethyl acetoacetate under acidic conditions yields intermediates, which are then cyclized to form the pyrazole core . Key parameters include:
- Temperature : Controlled reflux (e.g., 80–100°C in ethanol) to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while glacial acetic acid aids in cyclization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/DMF mixtures) ensures >95% purity .
Q. How is X-ray crystallography employed to determine the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., ethanol/DMF). The SHELX suite (SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions . For example, studies on analogous compounds reveal planar pyrazole rings (max deviation: 0.014 Å) and dihedral angles (<6°) between aromatic substituents . Hydrogen-bonding networks (e.g., C–H···N/F) stabilize crystal packing .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- Methodological Answer :
- FTIR/NMR : Confirm functional groups (e.g., C–Br stretch at ~560 cm⁻¹) and regiochemistry (e.g., pyrazole proton splitting in NMR).
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted hydrazine derivatives).
- Elemental Analysis : Validates stoichiometry (e.g., CHBrNO) .
Advanced Research Questions
Q. How do computational methods like DFT and MEDT elucidate reaction mechanisms and regioselectivity in pyrazole synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and transition states. Molecular Electron Density Theory (MEDT) analyzes [3+2] cycloadditions, revealing that electron-deficient nitrile imines favor 1,3-dipolar pathways. For example, MEDT studies show trichloromethyl groups stabilize intermediates, directing regioselectivity toward 1-(4-bromophenyl)-3-aryl-Δ²-pyrazolines . Experimental validation aligns with computed activation energies (ΔG‡ < 25 kcal/mol) .
Q. What role do non-covalent interactions (e.g., π–π stacking, halogen bonding) play in the supramolecular assembly of pyrazole derivatives?
- Methodological Answer : Crystal engineering relies on:
- π–π interactions : Between bromophenyl and fluorophenyl rings (centroid distances: 3.6–4.1 Å) .
- Halogen bonding : C–Br···N/F contacts (3.3–3.5 Å) enhance thermal stability .
- Graph-set analysis : S(6) motifs from intramolecular N–H···O bonds organize 2D networks .
Q. How can researchers resolve contradictions between experimental and computational data in structural or mechanistic studies?
- Methodological Answer :
- Validation : Compare experimental SCXRD bond lengths (e.g., C–N: 1.33 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest model inaccuracies .
- Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to match spectroscopic data (e.g., UV-Vis λmax) .
- Multi-method synergy : Pair NMR chemical shifts with Natural Bond Orbital (NBO) analysis to confirm charge distribution .
Q. What structure-activity relationships (SAR) guide the design of pyrazole derivatives for antimicrobial applications?
- Methodological Answer :
- Electron-withdrawing groups : Bromine at the 4-position enhances lipophilicity and DNA gyrase inhibition (MIC: 2–8 µg/mL against S. aureus) .
- Methyl substitution : 3-Methyl groups reduce steric hindrance, improving binding to ATP pockets (e.g., topoisomerase IV) .
- Triazole hybrids : Conjugation with 1,2,3-triazoles via Click chemistry boosts bioavailability (LogP: 2.5–3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
